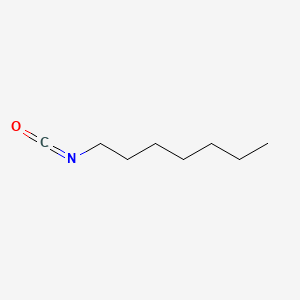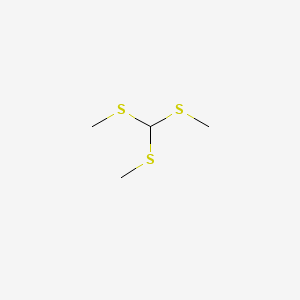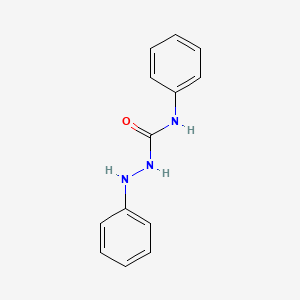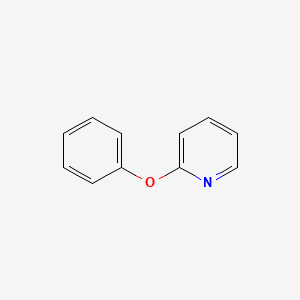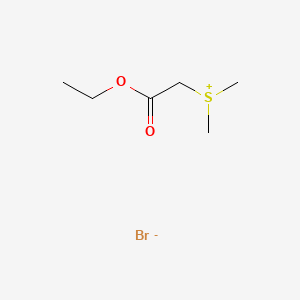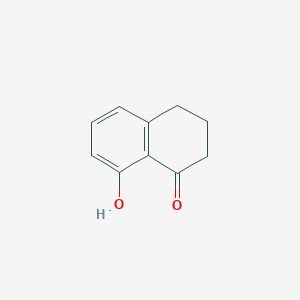
8-Hydroxy-3,4-dihydronaphthalen-1(2h)-one
説明
Molecular Structure Analysis
The molecular structure of 8-Hydroxy-3,4-dihydronaphthalen-1(2h)-one consists of 10 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . The InChI key is ZZBDJLNCCKCFIE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The predicted boiling point of 8-Hydroxy-3,4-dihydronaphthalen-1(2h)-one is 327.7±31.0 ℃ and its predicted density is 1.236±0.06 g/cm^3 .科学的研究の応用
Polyketide Derivatives and Bioactivities
- Research Context : Polyketides derived from 3,4-dihydronaphthalen-1(2h)-one have been studied for their potential bioactivities. For instance, compounds isolated from the desert endophytic fungus Paraphoma sp. were evaluated for bioactivities against plant pathogens and human cancer cell lines, although they did not show significant biological effects (Li et al., 2018).
Chemical Synthesis and Modifications
- Synthetic Approaches : Studies have focused on the chemical synthesis and modifications of 3,4-dihydronaphthalen-1(2h)-one derivatives. For example, a novel one-pot synthesis method using a Pd(PPh3)4/AgOAc catalytic system has been developed for these derivatives, highlighting the compound's utility in synthetic chemistry (Liu et al., 2012).
- Intramolecular Alkylation : Research by Johnson and Mander (1978) explored the acid-catalysed reactions of 5,8-Dialkoxy-1,2,3,4-tetrahydronaphthyl diazomethyl ketones, which involve 3,4-dihydronaphthalen-1(2h)-one (Johnson & Mander, 1978).
Biological Applications and Cytoprotective Effects
- Cytoprotective Effects : Dihydronaphthalenones from the wood of Catalpa ovata, which include 3,4-dihydronaphthalen-1(2h)-one derivatives, have been investigated for their cytoprotective effects against oxidative damage in HepG2 cells (Kil et al., 2018).
Novel Compounds and Pharmacological Potential
- Novel Compounds : A novel 3,4-dihydronaphthalen-1(2h)-one with spiro-butyrolactone was isolated from the endophytic fungus Phoma sp. YN02-P-3, displaying selective cytotoxic activity against the HL-60 cell line (Sang et al., 2017).
- Mast Cell-Stabilising Activity : Amine derivatives of 3,4-dihydronaphthalen-1(2h)-one were investigated for their potential in modulating allergic and inflammatory phenomena, showing promising in vitro and in vivo mast cell stabilising activity (Barlow et al., 2011).
Synthesis for Medical Applications
- Anticancer Activities : 3,4-Dihydronaphthalen-1(2h)-one derivatives have been synthesized and tested for their antitumor activities against various human neoplastic cell lines, exhibiting notable anticancer activities (Wang et al., 2017).
Advanced Synthetic Techniques
- Innovative Synthesis : Enantioselective synthesis techniques have been developed for creating 1,2-dihydronaphthalenes, demonstrating the compound's importance in both medicinal and synthetic chemistry (Perveen et al., 2017).
特性
IUPAC Name |
8-hydroxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5,11H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBDJLNCCKCFIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342777 | |
| Record name | 8-Hydroxy-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxy-3,4-dihydronaphthalen-1(2h)-one | |
CAS RN |
7695-47-8 | |
| Record name | 8-Hydroxy-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



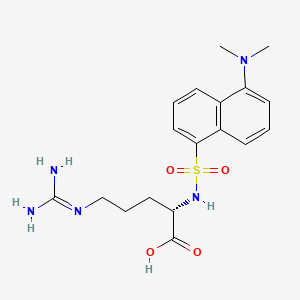
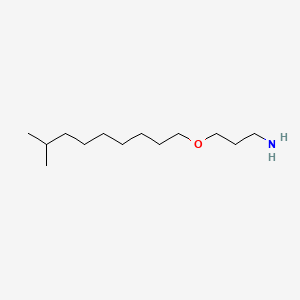

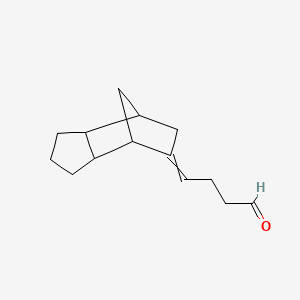
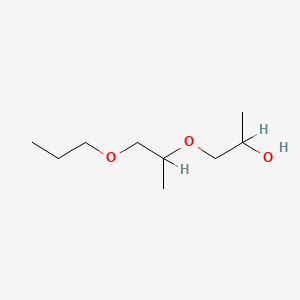
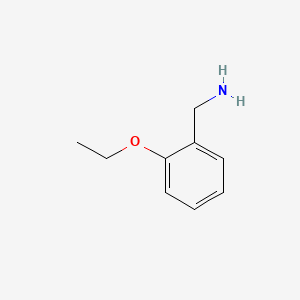


![1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane](/img/structure/B1581981.png)
